9-(4-bromophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(4-BROMOPHENYL)-10-(2,3-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes bromine and chlorine substituents on a decahydroacridine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-BROMOPHENYL)-10-(2,3-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the decahydroacridine core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
9-(4-BROMOPHENYL)-10-(2,3-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
9-(4-BROMOPHENYL)-10-(2,3-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 9-(4-BROMOPHENYL)-10-(2,3-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine substituents play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOPHENYL)-1-(2,3-DICHLOROPHENYL)PROPAN-1-ONE
- 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,3-DICHLOROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE
Uniqueness
Compared to similar compounds, 9-(4-BROMOPHENYL)-10-(2,3-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its decahydroacridine core, which imparts unique structural and electronic properties
Properties
Molecular Formula |
C29H28BrCl2NO2 |
---|---|
Molecular Weight |
573.3 g/mol |
IUPAC Name |
9-(4-bromophenyl)-10-(2,3-dichlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H28BrCl2NO2/c1-28(2)12-20-25(22(34)14-28)24(16-8-10-17(30)11-9-16)26-21(13-29(3,4)15-23(26)35)33(20)19-7-5-6-18(31)27(19)32/h5-11,24H,12-15H2,1-4H3 |
InChI Key |
FPYOAVPAIDYKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=C(C(=CC=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC=C(C=C5)Br)C(=O)C1)C |
Origin of Product |
United States |
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